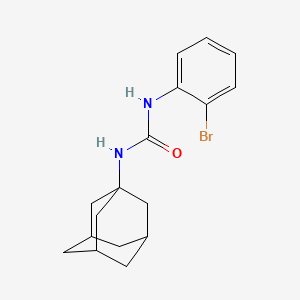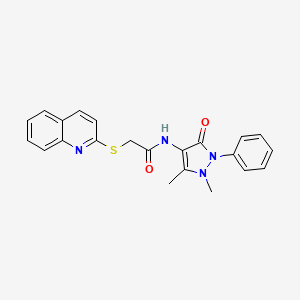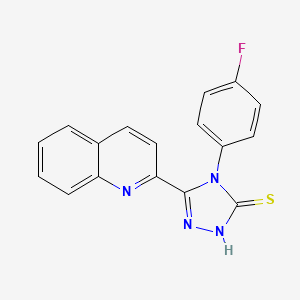![molecular formula C18H19N3O2 B14944520 3-acetyl-1-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14944520.png)
3-acetyl-1-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-dimethylpyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ACETYL-1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2,6-DIMETHYL-4(1H)-PYRIDINONE is a complex organic compound that features a benzimidazole moiety fused with a pyridinone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ACETYL-1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2,6-DIMETHYL-4(1H)-PYRIDINONE typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core . This is followed by alkylation with ethyl bromide to introduce the ethyl group. The final step involves the acetylation of the pyridinone ring using acetic anhydride under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
3-ACETYL-1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2,6-DIMETHYL-4(1H)-PYRIDINONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of the original compound .
Applications De Recherche Scientifique
3-ACETYL-1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2,6-DIMETHYL-4(1H)-PYRIDINONE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-ACETYL-1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2,6-DIMETHYL-4(1H)-PYRIDINONE involves its interaction with specific molecular targets. The benzimidazole moiety allows the compound to bind to enzyme active sites, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: Shares the benzimidazole core but lacks the pyridinone structure.
Imidazole: Similar in structure but with different substituents and lacks the benzimidazole ring.
Pyridinone: Contains the pyridinone ring but does not have the benzimidazole moiety.
Uniqueness
3-ACETYL-1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2,6-DIMETHYL-4(1H)-PYRIDINONE is unique due to its combination of benzimidazole and pyridinone structures, which confer distinct chemical and biological properties. This dual structure allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C18H19N3O2 |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
3-acetyl-1-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-dimethylpyridin-4-one |
InChI |
InChI=1S/C18H19N3O2/c1-11-10-16(23)18(13(3)22)12(2)21(11)9-8-17-19-14-6-4-5-7-15(14)20-17/h4-7,10H,8-9H2,1-3H3,(H,19,20) |
Clé InChI |
KADINJVRAGGFAW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C(=C(N1CCC2=NC3=CC=CC=C3N2)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methylphenyl)-2-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}benzamide](/img/structure/B14944439.png)
![2,4-diamino-5-(2,3-dimethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B14944447.png)
![3-(3-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B14944452.png)

![5-oxo-N-(propan-2-yl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B14944464.png)


![methyl 4,5-dimethyl-2-{[{[3-(2-methyl-1H-imidazol-1-yl)propyl]amino}(oxo)acetyl]amino}thiophene-3-carboxylate](/img/structure/B14944491.png)
![4-[2-(2,6-dichlorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B14944502.png)


![2-[3-(pyridin-4-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14944534.png)
![3-(4-chlorobenzyl)-6-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944539.png)
![4-(3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzonitrile](/img/structure/B14944544.png)
